3-Tert-butyl-6-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Tert-butyl-6-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the piperidine and oxazole rings, followed by their functionalization and coupling.
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For example, the reaction of 4-aminopiperidine with tert-butyl chloroformate can yield tert-butyl 4-aminopiperidine-1-carboxylate.
Formation of Pyridazine Derivative: The pyridazine ring can be synthesized by reacting appropriate hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The final step involves coupling the piperidine and pyridazine derivatives with the oxazole ring. This can be achieved through various coupling reactions, such as Suzuki or Stille coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and oxazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazine ring using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and pyridazine rings. Reagents such as alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
- **tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- **4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole
Uniqueness
What sets 3-Tert-butyl-6-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)19-6-7-20(23-22-19)26-14-15-8-10-25(11-9-15)13-17-12-18(27-24-17)16-4-5-16/h6-7,12,15-16H,4-5,8-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRVGCFSNBDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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